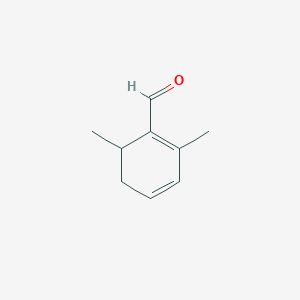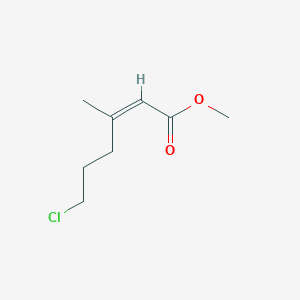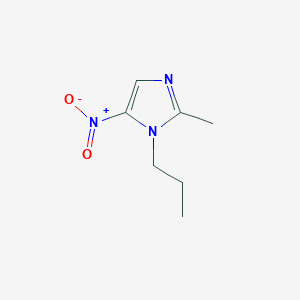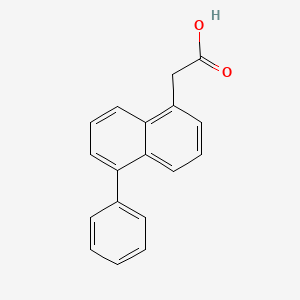![molecular formula C13H9N3O2S B14139384 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine CAS No. 52505-50-7](/img/structure/B14139384.png)
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core substituted with a 4-nitrophenyl group at the 2-position and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine typically involves the reaction of 3-cyano-2-thiophenecarboxamides with 4-nitrobenzyl bromide in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thienopyridine derivative . The reaction conditions often include refluxing the reaction mixture in a suitable solvent like ethanol or ethylene glycol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(4-Aminophenyl)thieno[2,3-b]pyridin-3-amine.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: A core structure similar to 2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine but without the nitrophenyl substitution.
2-(4-Aminophenyl)thieno[2,3-b]pyridin-3-amine: A reduced form of the compound with an amino group instead of a nitro group.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno core but different ring fusion and substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound for various research applications.
Propiedades
Número CAS |
52505-50-7 |
|---|---|
Fórmula molecular |
C13H9N3O2S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H9N3O2S/c14-11-10-2-1-7-15-13(10)19-12(11)8-3-5-9(6-4-8)16(17)18/h1-7H,14H2 |
Clave InChI |
LVOAMVGEUOCQDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=C2N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


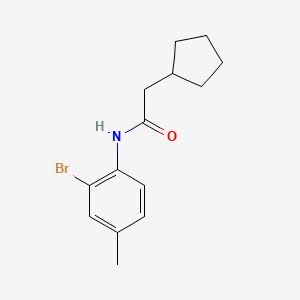
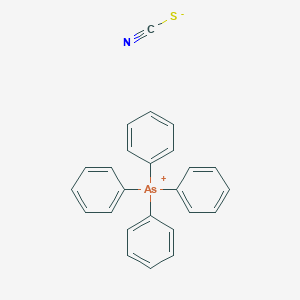

![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
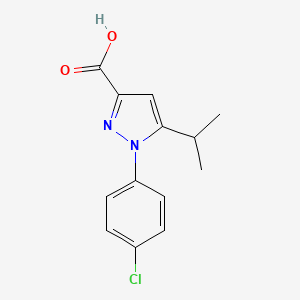
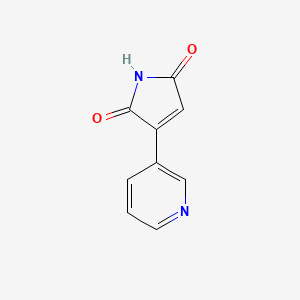
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)
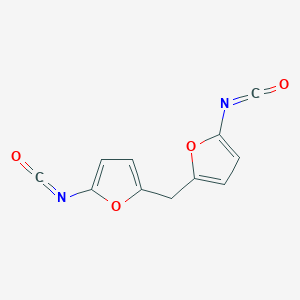
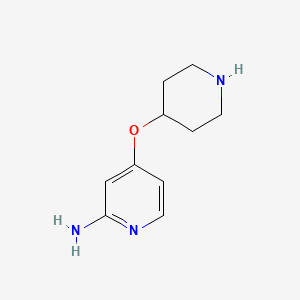
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
